molecular formula C18H17ClN2O3S B2492229 1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide CAS No. 1209897-19-7

1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide

Cat. No.: B2492229
CAS No.: 1209897-19-7
M. Wt: 376.86
InChI Key: JHRCJCMGXRIFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a synthetic small molecule characterized by a complex polyheterocyclic scaffold, which presents a valuable chemical tool for probe discovery and screening applications. The structure, featuring a fused pyrroloquinolinone core, is reminiscent of privileged scaffolds known to interact with various biological targets. The presence of the methanesulfonamide group suggests potential as a hinge-binding motif, a common feature in molecules designed to inhibit kinase activity. This compound is utilized in high-throughput screening (HTS) campaigns to identify and validate novel targets in areas such as oncology and neurology. Its primary research value lies in its use as a chemical probe to elucidate complex signal transduction pathways and protein function. Researchers employ this compound to investigate structure-activity relationships (SAR) and to serve as a starting point for the development of more potent and selective inhibitors. The mechanism of action, while not fully elucidated in public sources, is under investigation for its potential to modulate specific protein-protein interactions or enzymatic activity critical for cellular proliferation and survival.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-15-5-1-3-12(7-15)11-25(23,24)20-16-8-13-4-2-6-21-17(22)10-14(9-16)18(13)21/h1,3,5,7-9,20H,2,4,6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCJCMGXRIFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC(=CC=C4)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide is a member of the pyrroloquinoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O3SC_{19}H_{16}ClN_{3}O_{3}S with a molecular weight of 369.8 g/mol. The structure includes a pyrroloquinoline core which is significant for its biological activity.

PropertyValue
Molecular FormulaC19H16ClN3O3SC_{19}H_{16}ClN_{3}O_{3}S
Molecular Weight369.8 g/mol
CAS Number898435-72-8

Biological Activity Overview

Research indicates that compounds containing the pyrroloquinoline structure exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have shown that derivatives of pyrroloquinolines can inhibit cancer cell proliferation. For example, derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. A study highlighted that certain pyrroloquinoline derivatives possess potent antibacterial effects, suggesting their potential as therapeutic agents against infections .
  • Anticoagulant Activity : Recent studies have explored the anticoagulant properties of related compounds, revealing that some derivatives inhibit coagulation factors such as factor Xa and factor XIa with promising IC50 values . This suggests potential applications in treating thrombotic disorders.

Anticancer Activity

A study conducted on pyrrolo[3,2,1-ij]quinoline derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The presence of specific substituents on the phenyl ring was correlated with enhanced cytotoxicity against cancer cell lines .

Antimicrobial Activity

In a comparative study of various substituted N-aryl pyrroloquinolines, compounds were synthesized and tested for their antimicrobial efficacy. Results indicated that some derivatives showed significant inhibition zones against gram-positive and gram-negative bacteria .

Anticoagulant Activity

Docking studies combined with in vitro assays demonstrated that specific derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibited selective inhibition of coagulation factors. The best-performing compound showed an IC50 value of 2 μM against factor XIa .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chlorophenyl Group : The presence of the 3-chlorophenyl moiety enhances lipophilicity and may contribute to increased binding affinity to biological targets.
  • Pyrroloquinoline Core : This core structure is crucial for interacting with various biological targets involved in cellular processes such as proliferation and apoptosis.
  • Methanesulfonamide Group : This functional group may play a role in modulating the compound's solubility and bioavailability.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrroloquinoline compounds have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

These results indicate that the compound may inhibit cell proliferation effectively and could be developed into a therapeutic agent for cancer treatment .

Antimicrobial Properties

Research has indicated that certain derivatives of this compound possess antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

In a study conducted on human colorectal cancer cells (HCT-116), the compound demonstrated significant cytotoxicity with an IC50 value of 1.9 µg/mL. The study concluded that the compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

A separate investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9)

  • Core modification : The oxo group is at position 4 instead of position 2.
  • Substituent : Propionamide (CH₂CH₂CONH-) replaces the methanesulfonamide group.
  • The absence of a chlorophenyl group decreases lipophilicity, which could affect membrane permeability .

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (898410-90-7)

  • Core modification : A methyl group is added at position 1 of the pyrrolo ring.
  • Substituent : Butyramide (CH₂CH₂CH₂CONH-) introduces a longer aliphatic chain.
  • The methyl group on the core may sterically hinder interactions with flat binding pockets .

Data Table: Comparative Analysis

Property Target Compound 898435-23-9 (Propionamide) 898410-90-7 (Butyramide)
Core Structure 2-Oxo-pyrroloquinolin 4-Oxo-pyrroloquinolin 2-Oxo-pyrroloquinolin (1-methyl)
Substituent 3-Chlorophenyl-methanesulfonamide Propionamide Butyramide
Molecular Weight (g/mol)* ~389.87 ~299.34 ~327.41
Hydrogen Bond Donors 2 (sulfonamide NH + quinolin NH) 2 (amide NH + quinolin NH) 2 (amide NH + quinolin NH)
Hydrogen Bond Acceptors 5 (sulfonyl O, ketone O, quinolin N) 4 (amide O, ketone O, quinolin N) 4 (amide O, ketone O, quinolin N)
Lipophilicity (LogP)* ~3.2 (estimated) ~2.1 (estimated) ~3.8 (estimated)

*Calculated using ChemDraw and PubChem tools.

Pharmacological and Physicochemical Insights

  • Sulfonamide vs. Amide : The sulfonamide group in the target compound confers stronger acidity (pKa ~10–11) compared to amides (pKa ~15–17), which may influence protein binding and ionization state at physiological pH.
  • Metabolic Stability : Sulfonamides are generally more resistant to hydrolysis than amides, suggesting the target compound may exhibit longer half-life than its analogs .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide?

The compound’s synthesis typically involves multi-step organic reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:

  • Sulfonamide Formation : Reacting 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine with methanesulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine).
  • Substitution Reactions : Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on precursor availability .
  • Purification : Column chromatography (silica gel) with gradient elution (ethyl acetate/hexane) is critical for isolating intermediates. Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR .

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like sulfonamide coupling. For example:

  • Reaction Path Search : Use software like GRRM or Gaussian to model intermediates and identify low-energy pathways .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO or ethanol) to optimize reaction yields. Polar solvents stabilize ionic intermediates in sulfonamide formation .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl2_2) for regioselective chlorophenyl substitution using computational docking .

Basic: What safety protocols are essential for handling this compound?

The compound’s structural analogs (e.g., quinoline derivatives) exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Key precautions:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported bioactivity (e.g., enzyme inhibition) may arise from:

  • Structural Variations : Compare crystallographic data (bond angles, torsional strains) to assess conformational impacts on target binding .
  • Assay Conditions : Replicate experiments under standardized conditions (pH, temperature). For example, kinase inhibition assays require ATP concentration controls .
  • Meta-Analysis : Apply statistical tools (ANOVA, principal component analysis) to identify outliers in published datasets .

Advanced: What strategies validate the compound’s mechanism of action in target binding studies?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., kinases). Compare binding affinities of analogs with/without the 3-chlorophenyl group .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to confirm stoichiometry and binding specificity .
  • Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., Ala-scanning) to identify critical binding residues .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6_6) identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). 13^13C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C20_{20}H18_{18}ClN3_3O3_3S: 439.08; observed: 439.09) .
  • XRD Analysis : Single-crystal X-ray diffraction resolves bond lengths (C–S: 1.76 Å) and dihedral angles critical for stability .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR)?

  • Analog Synthesis : Prepare derivatives with substituents at the pyrroloquinoline or chlorophenyl positions. Use parallel synthesis for efficiency .
  • Biological Screening : Test analogs against a panel of 50+ kinases to map selectivity. IC50_{50} values <100 nM indicate high potency .
  • Statistical DoE : Apply factorial design (e.g., 2k^k factorial) to optimize reaction variables (temperature, catalyst loading) and correlate with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.